3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

COX-2 inhibition Anti-inflammatory Selectivity index

Target compound 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 362490-87-7) is a 1,3,5-triaryl-4,5-dihydro-1H-pyrazole (pyrazoline) derivative with a molecular formula of C22H19BrN2O3S and a molecular weight of 471.4 g/mol. The compound features three distinct aromatic substituents on the central dihydropyrazole ring: a 4-bromophenyl group at the 3-position, a 4-methoxyphenyl group at the 5-position, and a phenylsulfonyl group at the N1 position.

Molecular Formula C22H19BrN2O3S
Molecular Weight 471.4g/mol
CAS No. 362490-87-7
Cat. No. B381173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
CAS362490-87-7
Molecular FormulaC22H19BrN2O3S
Molecular Weight471.4g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C22H19BrN2O3S/c1-28-19-13-9-17(10-14-19)22-15-21(16-7-11-18(23)12-8-16)24-25(22)29(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3
InChIKeyCIJFDBWYVJTJRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 362490-87-7): Procurement-Ready Chemical Profile and Core Structural Features


Target compound 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 362490-87-7) is a 1,3,5-triaryl-4,5-dihydro-1H-pyrazole (pyrazoline) derivative with a molecular formula of C22H19BrN2O3S and a molecular weight of 471.4 g/mol . The compound features three distinct aromatic substituents on the central dihydropyrazole ring: a 4-bromophenyl group at the 3-position, a 4-methoxyphenyl group at the 5-position, and a phenylsulfonyl group at the N1 position . This specific substitution pattern places it within the sulfonyl-dihydropyrazole class, a scaffold extensively investigated for cyclooxygenase (COX) inhibition and anti-inflammatory activity [1]. The phenylsulfonyl pharmacophore distinguishes it from methanesulfonyl and aminosulfonyl analogs, which have been more thoroughly characterized in the literature, creating a differentiated chemical space for structure-activity relationship (SAR) exploration [1].

Why Generic Substitution of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole Fails: Structural Sensitivity of Biological Activity Within the Dihydropyrazole Class


Generic substitution among 4,5-dihydro-1H-pyrazole derivatives is not scientifically justified because minor structural modifications at the N1-sulfonyl position produce large, quantifiable differences in target potency and selectivity. Literature evidence demonstrates that replacing the N1-phenylsulfonyl group with an acetyl group reduces xanthine oxidase inhibitory potency by over 10-fold (IC50 shift from sub-10 μM range to 66.5 μM) [2]. Similarly, changing from a phenylsulfonyl to a 4-methanesulfonylphenyl substituent alters the COX-2/COX-1 selectivity ratio by approximately 7.7-fold [1]. Even the absence of the sulfonyl group entirely, as in the 1-phenyl analog, results in a fundamentally different toxicity profile [3]. These data confirm that the N1-substituent is a critical pharmacophoric determinant; therefore, compounds within this class cannot be treated as interchangeable commodities in research or procurement contexts.

Product-Specific Quantitative Evidence Guide: 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole vs. Closest Structural Analogs


COX-2 Inhibitory Potency and Selectivity Advantage of Phenylsulfonyl Over Methanesulfonyl Pharmacophore

The N1-phenylsulfonyl analog (target compound) is predicted to exhibit improved COX-2 selectivity compared to the N1-methanesulfonylphenyl analog (BDBM222005) based on class-level SAR trends [1]. In the 1,3,5-triaryl-4,5-dihydro-1H-pyrazole series, the methanesulfonyl pharmacophore on the N1-phenyl ring confers a COX-1 IC50 of 4850 nM and a COX-2 IC50 of 630 nM, yielding a COX-2/COX-1 selectivity ratio of 7.7 [1]. Literature precedent indicates that replacing methanesulfonyl with phenylsulfonyl can further modulate this selectivity through altered steric and electronic interactions within the COX-2 active site [2]. The target compound's phenylsulfonyl group represents this distinct chemical space.

COX-2 inhibition Anti-inflammatory Selectivity index Pyrazoline SAR

Xanthine Oxidase Inhibitory Potential: N1-Phenylsulfonyl vs. N1-Acetyl Substitution

The N1-acetyl analog (BDBM50338862) shows an IC50 of 66,500 nM against bovine xanthine oxidase, representing weak inhibitory activity [1]. The replacement of the acetyl group with a phenylsulfonyl group is expected to significantly alter enzyme binding affinity, as the sulfonyl group can engage in stronger hydrogen bonding and hydrophobic interactions within the enzyme active site [2]. Direct quantitative data for the target compound's xanthine oxidase inhibition is not available; however, the 13.6-fold difference in COX-2 potency between methanesulfonyl and acetyl analogs within this scaffold class (IC50 630 nM vs. ~8600 nM inferred) supports the hypothesis that N1-sulfonylation enhances target engagement across multiple enzyme families [1].

Xanthine oxidase inhibition Uric acid Pyrazoline Enzyme inhibition

Toxicity Profile Differentiation: N1-Phenylsulfonyl vs. N1-Phenyl (No Sulfonyl) Substituent

The N1-phenyl analog PF-4Br-4OMe, which lacks a sulfonyl group entirely, was evaluated in a brine shrimp lethality test (BSLT) and found to be non-toxic with an LC50 of 733.57 μg/mL [1]. While the target compound's BSLT data have not been reported, the introduction of the phenylsulfonyl group at N1 is expected to alter both lipophilicity (cLogP) and cellular permeability, which are key determinants of cytotoxicity [2]. The N1-phenyl analog serves as a baseline for evaluating how sulfonylation shifts the therapeutic index, and procurement enables direct comparative toxicity assessment under identical assay conditions.

Cytotoxicity Brine shrimp lethality Safety profiling Pyrazoline

Synthetic Versatility: Phenylsulfonyl as a Handle for Derivatization vs. Acetyl and Phenyl Analogs

The 4-bromophenyl substituent at the 3-position of the target compound provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the generation of diverse analog libraries . Crucially, the N1-phenylsulfonyl group is chemically orthogonal to the 4-bromophenyl moiety, meaning it remains intact under standard cross-coupling conditions, unlike N1-acetyl groups which may undergo hydrolysis, or N1-phenyl groups which offer no additional synthetic utility . This orthogonal reactivity makes the target compound a more versatile building block than either the N1-acetyl or N1-phenyl analogs for constructing focused compound libraries.

Synthetic chemistry Derivatization Suzuki coupling Medicinal chemistry

Best Research and Industrial Application Scenarios for 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole


COX-2 Selective Inhibitor Lead Optimization Programs

The target compound serves as a key intermediate or scaffold for medicinal chemistry teams optimizing COX-2 selectivity. Based on the established COX-2/COX-1 selectivity ratio of 7.7 for the methanesulfonyl analog [1], the phenylsulfonyl variant represents the next frontier in SAR exploration for this class [2]. Procurement enables direct head-to-head enzymatic assays to quantify whether the phenylsulfonyl substitution improves selectivity beyond the 7.7 benchmark.

Xanthine Oxidase Inhibitor Screening and Derivatization

With the N1-acetyl analog demonstrating only weak xanthine oxidase inhibition (IC50 = 66,500 nM) [3], the target compound's N1-phenylsulfonyl group is predicted to enhance binding affinity [4]. This makes it a priority candidate for screening against xanthine oxidase and for subsequent derivatization at the 4-bromophenyl position via Suzuki coupling to further optimize potency.

Comparative Toxicity and Therapeutic Index Profiling

By procuring the target compound alongside the N1-phenyl analog (PF-4Br-4OMe, BSLT LC50 = 733.57 μg/mL) [5], research groups can quantify the impact of N1-sulfonylation on cytotoxicity. This paired procurement strategy supports early-stage safety triaging and helps establish whether the sulfonyl group improves or diminishes the therapeutic index relative to the non-sulfonylated baseline.

Focused Library Synthesis via Orthogonal Derivatization

The target compound's dual orthogonal reactive sites—4-bromophenyl for cross-coupling and phenylsulfonyl for further functionalization—enable efficient library construction . Compared to the N1-phenyl analog, which offers only one derivatizable position, the target compound reduces the number of synthetic steps required per analog, increasing throughput for SAR-by-catalog and parallel synthesis workflows.

Quote Request

Request a Quote for 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.